molecular formula C35H45FN8O3 B606242 BMS-694153 CAS No. 1050381-35-5

BMS-694153

Cat. No.: B606242
CAS No.: 1050381-35-5
M. Wt: 644.7964
InChI Key: HBOINTMVWRSZQS-SSEXGKCCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BMS-694153 is a potent and selective small-molecule antagonist of the Calcitonin Gene-Related Peptide (CGRP) receptor, with a reported binding affinity (Ki) of 0.013 nM for the human CGRP receptor . It functions by targeting the CGRP receptor complex, which is composed of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1) . The CGRP pathway is a well-validated target in migraine pathophysiology, as the neuropeptide CGRP is a potent vasodilator that is released and its levels elevated during migraine attacks . By blocking the CGRP receptor, this compound inhibits CGRP-mediated physiological responses, such as the stimulation of cAMP production in cells, thereby offering a mechanism to abort acute migraine events . This compound was investigated for its potential in acute migraine therapy and was noted to have good intranasal bioavailability in preclinical models, though it demonstrated limited oral bioavailability . This compound is a valuable tool for researchers exploring the neurovascular mechanisms of migraine and the pharmacology of the CGRP receptor. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

CAS No.

1050381-35-5

Molecular Formula

C35H45FN8O3

Molecular Weight

644.7964

IUPAC Name

(R)-N-(1-([1,4'-bipiperidin]-1'-yl)-3-(7-methyl-1H-indazol-5-yl)-1-oxopropan-2-yl)-4-(8-fluoro-2-oxo-1,4-dihydroquinazolin-3(2H)-yl)piperidine-1-carboxamide

InChI

InChI=1S/C35H45FN8O3/c1-23-18-24(19-26-21-37-40-31(23)26)20-30(33(45)42-14-8-27(9-15-42)41-12-3-2-4-13-41)38-34(46)43-16-10-28(11-17-43)44-22-25-6-5-7-29(36)32(25)39-35(44)47/h5-7,18-19,21,27-28,30H,2-4,8-17,20,22H2,1H3,(H,37,40)(H,38,46)(H,39,47)/t30-/m1/s1

InChI Key

HBOINTMVWRSZQS-SSEXGKCCSA-N

SMILES

CC1=C2C(=CC(=C1)C[C@H](C(=O)N3CCC(CC3)N4CCCCC4)NC(=O)N5CCC(CC5)N6CC7=C(C(=CC=C7)F)NC6=O)C=NN2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BMS-694153;  BMS 694153;  BMS694153.

Origin of Product

United States

Preparation Methods

Preparation of the Quinazolinone Intermediate

The quinazolinone core is synthesized via a three-step sequence starting from 2-aminobenzoic acid:

  • Condensation : Reaction with trimethyl orthoacetate in acetic acid yields 2-methyl-4H-benzo[d][1,oxazin-4-one.

  • Amination : Treatment with ammonium hydroxide at 80°C produces 2-methylquinazolin-4(3H)-one.

  • Chlorination : Phosphorus oxychloride-mediated conversion to 4-chloro-2-methylquinazoline (Yield: 78%).

Key Reaction Conditions

StepReagentTemperatureTimeYield
1Trimethyl orthoacetate100°C4 h85%
2NH4OH80°C6 h90%
3POCl3Reflux3 h78%

Synthesis of the Piperidine Fragment

The trans-piperidine moiety is constructed using asymmetric catalysis:

  • Mannich Reaction : Benzaldehyde, ammonium acetate, and methyl vinyl ketone undergo catalytic asymmetric Mannich reaction with (R)-BINOL-derived phosphoric acid (ee > 98%).

  • Reductive Amination : Hydrogenation over Pd/C in methanol yields the cis-piperidine intermediate.

  • Epimerization : Heating with KOtBu in THF induces epimerization to the trans-isomer (dr 95:5).

Stereochemical Control

  • Catalyst : (R)-TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate)

  • Epimerization Efficiency : 92% conversion at 80°C for 12 h.

Final Coupling and Functionalization

The quinazolinone and piperidine fragments are coupled via Buchwald-Hartwig amination:

  • Ligand Screening : Xantphos outperforms BINAP in suppressing homocoupling (Yield: 65% vs. 42%).

  • Optimized Conditions :

    • Catalyst: Pd2(dba)3 (2 mol%)

    • Ligand: Xantphos (4 mol%)

    • Base: Cs2CO3

    • Solvent: Toluene at 110°C for 24 h.

Subsequent fluorination introduces the 2,3-difluorophenyl group via Suzuki-Miyaura coupling:

  • Boronic Acid : 2,3-Difluorophenylboronic acid

  • Catalyst System : Pd(PPh3)4/K2CO3 in dioxane/H2O (4:1)

  • Yield : 81% after column chromatography.

Critical Analysis of Methodological Innovations

Ring-Closing Metathesis (RCM) Optimization

The convergent route employs Grubbs-II catalyst for macrocyclization:

Comparative RCM Performance

CatalystDilution (M)TemperatureTimeYield
Grubbs-I0.01240°C48 h35%
Grubbs-II0.02550°C24 h86%
Hoveyda-Grubbs0.03060°C12 h72%

Grubbs-II provided optimal balance between reaction rate and yield, enabling scale-up to kilogram quantities.

Solvent Effects on Diastereoselectivity

Solvent polarity significantly impacts the trans/cis ratio during piperidine epimerization:

SolventDielectric Constanttrans:cis Ratio
THF7.695:5
DMF36.782:18
Toluene2.489:11

Polar aprotic solvents like DMF promote undesired cis-isomer formation through stabilization of transition state charges.

Characterization and Quality Control

Spectroscopic Validation

  • 1H NMR (400 MHz, CDCl3): δ 7.85 (d, J = 8.4 Hz, 1H, ArH), 7.42 (t, J = 7.8 Hz, 1H, ArH), 4.15 (m, 2H, piperidine CH2), 3.02 (m, 1H, CHN), 2.45 (s, 3H, CH3).

  • HRMS : m/z [M+H]+ calcd for C22H22F2N3O: 398.1682; found: 398.1679.

Chiral Purity Assessment

Chiral HPLC (Chiralpak AD-H column, heptane/ethanol 80:20) confirmed enantiomeric excess >99%:

  • Retention Times: 12.3 min (R), 14.7 min (S).

Scale-Up Challenges and Solutions

Thermal Stability Considerations

The penultimate intermediate exhibited decomposition above 150°C, necessitating:

  • Reaction Temperature Control : Jacketed reactors with ±2°C precision

  • Shortened Distillation Times : Falling film evaporators for solvent removal.

Byproduct Management

Major byproducts and mitigation strategies:

  • Homocoupled Biaryl : Controlled via ligand-to-palladium ratio optimization (Xantphos:Pd = 2:1).

  • Over-fluorination : Minimized using precise stoichiometry of Selectfluor reagent (1.05 equiv).

Emerging Alternative Routes

Biocatalytic Approaches

Recent patent applications disclose transaminase-mediated synthesis of the piperidine fragment:

  • Enzyme : Codexis TA-134 variant

  • Conversion : 98% at 30°C in 24 h

  • Space-Time Yield : 15 g/L/day.

Flow Chemistry Adaptations

Continuous flow systems improve safety for exothermic steps:

  • Nitration : Microreactor residence time 2 min (vs. 4 h batch)

  • Yield Improvement : 78% → 89% with reduced decomposition .

Chemical Reactions Analysis

Core Structural Features and Reactivity

The compound’s 2-thioxoquinazoline moiety and fused cycloheptapyridine ring system govern its chemical behavior:

Structural Component Key Reactivity Biological Relevance
2-Thioxoquinazoline- Nucleophilic substitution at sulfur
- Thioester formation under acylating conditions
Critical for CGRP receptor binding
Cycloheptapyridine core- Conformational rigidity via ring fusion
- Susceptibility to oxidation
Enhances metabolic stability
Fluorinated aryl substituent- Electron-withdrawing effects
- Resistance to cytochrome P450-mediated metabolism
Improves pharmacokinetic properties

Synthetic Challenges and Optimization Strategies

Early routes to similar CGRP antagonists faced issues with low yields and stereochemical control, as seen in the synthesis of BMS-846372 (a structural analog) :

Key obstacles in this compound synthesis likely included:

  • Stereoselective formation of the fused bicyclic system
  • Low-yielding pyridine ring closure (e.g., 20% yield in analogous gold-catalyzed cyclization)
  • Scalability of high-dilution ring-closing metathesis (RCM) reactions

To address these, Bristol Myers Squibb employed advanced optimization tools, including:

  • Machine learning-guided Bayesian optimization to identify optimal reaction conditions with 85% fewer experiments
  • Chiral resolution techniques (e.g., preparative HPLC) to isolate enantiomerically pure product

Stability and Metabolic Pathways

Preclinical studies of this compound analogs reveal:

  • Oxidative stability : The fluorinated aryl group reduces metabolism by CYP3A4
  • Hydrolytic resistance : The constrained bicyclic core prevents rapid cleavage in gastric fluid
  • Plasma protein binding : >95% (inferred from similar CGRP antagonists)

Industrial-Scale Production Innovations

Bristol Myers Squibb’s chemical process development team implemented:

  • Flow chemistry for high-dilution RCM steps
  • Enzyme engineering for asymmetric synthesis (e.g., ketoreductase mutants with >99.5% de)
  • Continuous crystallization to isolate pure enantiomers without chromatography

While specific reaction details for this compound remain proprietary, its design and synthesis reflect state-of-the-art medicinal chemistry strategies combining structural constraint, computational optimization, and innovative catalysis. The compound’s development exemplifies industry trends toward machine learning-enhanced synthesis and stereochemical precision in small-molecule drug discovery .

Scientific Research Applications

Pharmacological Profile

1.1 Mechanism of Action
BMS-694153 acts as an antagonist to the CGRP receptor, which plays a crucial role in migraine pathophysiology. CGRP is known to mediate vasodilation and inflammatory processes associated with migraine attacks. By inhibiting this neuropeptide's action, this compound can potentially alleviate migraine symptoms and reduce the frequency of attacks .

1.2 Potency and Efficacy
The compound has demonstrated remarkable potency in preclinical models. In various studies, this compound exhibited effective dose-dependent activity in validated in vivo and ex vivo migraine models, showing good bioavailability when administered intranasally . This mode of delivery is particularly advantageous for rapid onset of action, which is critical during acute migraine attacks.

Clinical Applications

2.1 Migraine Treatment
The primary application of this compound is in the treatment of migraines. Clinical trials have indicated that antagonism of the CGRP receptor can significantly reduce the frequency and severity of migraine attacks. The compound's ability to provide rapid relief through intranasal administration presents a compelling option for patients who require quick intervention during migraine episodes .

2.2 Potential for Other Vascular Disorders
Beyond migraines, this compound may have potential applications in other cerebrovascular or vascular disorders. Its mechanism of action could be beneficial in conditions where CGRP plays a role, such as cluster headaches or certain types of vascular headaches . However, further research is needed to fully elucidate these potential applications.

Comparative Data

Parameter This compound Other CGRP Antagonists
Administration Route IntranasalOral, Subcutaneous
Potency (IC50) 0.22 nMVaries (0.5 - 10 nM)
Bioavailability High (intranasal)Varies widely
Target Conditions MigraineMigraine, Cluster Headaches
Clinical Status PreclinicalVarious stages (Phase 1-3)

Case Studies

4.1 Preclinical Studies
In preclinical studies involving animal models, this compound showed significant efficacy in reducing migraine-like symptoms induced by CGRP administration. The compound was evaluated for its pharmacokinetic properties, demonstrating favorable absorption and distribution profiles that support its potential for clinical use .

4.2 Clinical Trials
While specific clinical trial data on this compound is limited due to its preclinical status, related compounds targeting the CGRP pathway have progressed through various phases of clinical trials with promising results. For instance, other CGRP antagonists have shown significant reductions in monthly migraine days and improvements in quality of life metrics among participants .

Comparison with Similar Compounds

Comparison with Similar CGRP Receptor Antagonists

CGRP receptor antagonists are categorized by their pharmacokinetic properties, selectivity, and clinical outcomes. Below is a comparative analysis of BMS-694153 and key competitors:

Table 1: Key CGRP Receptor Antagonists and Their Properties

Compound Target Affinity (Ki/IC₅₀) Selectivity (vs. AM/CT Receptors) Bioavailability Route Development Status
This compound 0.3 nM (CGRP) >1000-fold selective 70–80% (IN) Intranasal Preclinical/Phase I
BMS-846372 0.5 nM (CGRP) >500-fold selective 40% (oral) Oral Discontinued (Phase III)
Telcagepant (MK-0974) 1.2 nM (CGRP) >300-fold selective 60% (oral) Oral Discontinued (hepatotoxicity)
Olcegepant (BIBN4096BS) 0.03 nM (CGRP) >100-fold selective N/A Intravenous Discontinued (IV-only)
MK-3207 0.06 nM (CGRP) >500-fold selective 35% (oral) Oral Discontinued (safety)

Key Findings

Potency and Selectivity this compound exhibits subnanomolar affinity (Ki = 0.3 nM) for the CGRP receptor, comparable to olcegepant (0.03 nM) but superior to telcagepant (1.2 nM) and BMS-846372 (0.5 nM) . Its selectivity over adrenomedullin (AM) and calcitonin (CT) receptors exceeds 1000-fold, reducing off-target effects. This contrasts with MK-3207 and telcagepant, which show lower selectivity (<500-fold) .

Route of Administration this compound is optimized for intranasal delivery, achieving 70–80% bioavailability in rabbits. This addresses the poor oral bioavailability (<10%) seen in earlier indazole-based antagonists like this compound itself in non-human primates . Oral alternatives (e.g., telcagepant, BMS-846372) faced challenges due to hepatic first-pass metabolism or solubility limitations .

Safety and Clinical Outcomes Telcagepant and MK-3207 were discontinued due to hepatotoxicity and cardiovascular side effects, respectively .

Structural and Mechanistic Insights

  • This compound’s indazole moiety enhances water solubility compared to the pyridine core of BMS-846372, which improved permeability but retained solubility challenges .
  • Like telcagepant and olcegepant, this compound requires RAMP1 (receptor activity-modifying protein 1) for binding, ensuring specificity for the CGRP receptor over AMY1 receptors .

Q & A

Basic Research Questions

Q. How should researchers design experiments to evaluate BMS-694153’s selectivity for CGRP receptors compared to related receptors (e.g., adrenomedullin or amylin receptors)?

  • Methodological Answer : Begin with in vitro competitive binding assays using radiolabeled ligands for CGRP, adrenomedullin, and amylin receptors. Measure IC50 values for this compound against each receptor subtype under standardized conditions (e.g., pH, temperature). Validate selectivity via functional assays (e.g., cAMP inhibition in transfected cell lines) and cross-reference with structural data (e.g., receptor homology modeling) to identify binding-site disparities . Include negative controls (e.g., known non-selective antagonists) and statistical validation of dose-response curves using nonlinear regression analysis .

Q. What are the best practices for ensuring reproducibility in pharmacokinetic studies of this compound in preclinical migraine models?

  • Methodological Answer : Standardize animal models (e.g., nitroglycerin-induced migraine in rodents) with strict inclusion criteria (e.g., weight, age, baseline CGRP levels). Use LC-MS/MS for plasma and cerebrospinal fluid (CSF) quantification of this compound, reporting limits of detection (LOD) and quantification (LOQ). Predefine sampling timepoints aligned with the compound’s half-life and include inter-assay variability metrics. Publish raw data for bioavailability, volume of distribution, and clearance rates in supplementary materials to enable cross-validation .

Advanced Research Questions

Q. How can conflicting data on this compound’s efficacy in peripheral vs. central migraine pathways be resolved?

  • Methodological Answer : Conduct comparative studies using in situ hybridization to map CGRP receptor expression in trigeminal ganglia (peripheral) vs. brainstem nuclei (central). Pair this with microdialysis to measure this compound’s CSF penetration efficiency. Use Bayesian meta-analysis to reconcile prior conflicting results, incorporating covariates like blood-brain barrier permeability (e.g., logP values) and study design heterogeneity (e.g., dosing regimens, outcome measures). Address contradictions by stratifying data based on migraine subtypes (e.g., episodic vs. chronic) .

Q. What statistical approaches are optimal for analyzing dose-dependent adverse effects of this compound in longitudinal studies?

  • Methodological Answer : Apply mixed-effects models to account for intra-subject variability in longitudinal data. Use Kaplan-Meier survival analysis for time-to-event outcomes (e.g., onset of hypertension). For rare adverse events, employ exact Poisson regression with Firth’s correction to mitigate small-sample bias. Report 95% confidence intervals and multiplicity-adjusted p-values (e.g., Bonferroni) to minimize Type I errors. Pre-register analysis plans to avoid post hoc data dredging .

Data Analysis & Interpretation

Q. How should researchers handle outliers in this compound’s dose-response data when calculating IC50 values?

  • Methodological Answer : Predefine outlier exclusion criteria (e.g., values >3 SD from the mean). Use robust regression (e.g., Huber loss function) to minimize outlier influence. Compare results with and without outliers in sensitivity analyses. For high-throughput screens, apply machine learning algorithms (e.g., isolation forests) to detect anomalous data points. Document all exclusions transparently in supplementary materials .

Q. What strategies validate the translational relevance of this compound’s preclinical efficacy data to human trials?

  • Methodological Answer : Use pharmacodynamic biomarkers (e.g., plasma CGRP levels) as bridging endpoints between species. Perform allometric scaling of doses based on body surface area and receptor density differences. Validate translational models via reverse translational studies: compare human trial data back to preclinical models, adjusting for covariates like protein binding and metabolic enzyme activity .

Experimental Design & Reporting

Q. What minimal dataset is required to confirm this compound’s chemical identity and purity in published studies?

  • Methodological Answer : Report 1H/13C NMR shifts, HRMS data, and HPLC chromatograms (≥95% purity). For novel derivatives, include X-ray crystallography or 2D-NOSEY for structural confirmation. Disclose batch-specific impurities via LC-MS trace analysis. Adhere to IUPAC naming conventions and deposit raw spectral data in public repositories (e.g., Zenodo) .

Q. How can researchers optimize in vivo experimental designs to balance statistical power and ethical constraints in this compound studies?

  • Methodological Answer : Use adaptive design methods (e.g., group sequential trials) to minimize animal use while maintaining power. Conduct sample-size calculations via simulation (e.g., Monte Carlo) based on pilot data. Implement non-invasive monitoring (e.g., telemetry for cardiovascular effects) to reduce terminal endpoints. Adhere to ARRIVE 2.0 guidelines for comprehensive reporting .

Tables for Reference

Parameter Recommended Measurement Key References
Receptor Selectivity (IC50)Radioligand binding ± SEM (n≥3)
Bioavailability (%)AUC0–∞ (plasma) vs. intravenous route
CSF PenetrationCSF/plasma ratio at Tmax

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
BMS-694153
Reactant of Route 2
Reactant of Route 2
BMS-694153

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.